5(6)-ROX N-Succinimidyl-Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

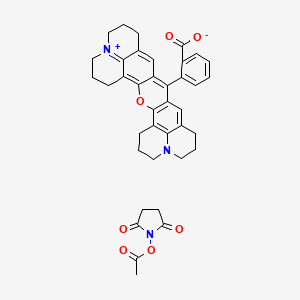

5(6)-ROX N-succinimidyl ester, also known as 5(6)-carboxy-X-rhodamine N-succinimidyl ester, is a fluorescent dye commonly used in various biochemical applications. This compound is known for its ability to covalently bind to primary amines, making it a valuable tool for labeling proteins, peptides, and other biomolecules. The dye exhibits strong fluorescence, which makes it ideal for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays .

Wissenschaftliche Forschungsanwendungen

5(6)-ROX N-succinimidyl ester has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction kinetics.

Biology: Employed in cell labeling and tracking studies, allowing researchers to monitor cell proliferation, migration, and differentiation.

Medicine: Utilized in diagnostic assays, such as immunofluorescence and flow cytometry, to detect specific biomarkers and pathogens.

Industry: Applied in the development of biosensors and diagnostic kits for various applications, including environmental monitoring and food safety .

Wirkmechanismus

Target of Action

The primary target of 5(6)-ROX N-succinimidyl ester, also known as (2,5-dioxopyrrolidin-1-yl) acetate;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate, are proteins, specifically the amine groups present in proteins .

Mode of Action

The compound is an amine-reactive dye that forms a covalent bond with the amine groups in proteins . This interaction results in the formation of a stable linkage between the dye and the protein, allowing the protein to be fluorescently labeled .

Biochemical Pathways

The compound doesn’t directly affect any biochemical pathways. Instead, it is used as a tool in biological research to label proteins and study their behavior in various biochemical pathways .

Pharmacokinetics

The compound is known to be soluble in dmf, acetonitrile, and methanol , which can influence its distribution and elimination if used in vivo.

Result of Action

The result of the action of 5(6)-ROX N-succinimidyl ester is the fluorescent labeling of proteins. This allows researchers to visualize and track the proteins under a fluorescence microscope or using flow cytometry . The fluorescence emitted by the dye can be detected at an excitation wavelength of 543 nm and an emission wavelength of 576 nm .

Action Environment

The action of 5(6)-ROX N-succinimidyl ester is influenced by the pH of the environment. The compound is most effective at pH 8.0 . Additionally, the compound should be stored at -20°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 5(6)-ROX N-succinimidyl ester plays a crucial role. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is covalent binding, where the ester binds to primary amino groups present on intracellular membrane structures .

Cellular Effects

5(6)-ROX N-succinimidyl ester has significant effects on various types of cells and cellular processes. It influences cell function by labeling the cells, which can then be tracked for migration and proliferation studies . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under research.

Molecular Mechanism

The mechanism of action of 5(6)-ROX N-succinimidyl ester involves its diffusion into the cell and covalent binding to primary amino groups present on intracellular membrane structures . This binding interaction with biomolecules leads to changes in gene expression and can result in enzyme inhibition or activation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-ROX N-succinimidyl ester typically involves the reaction of 5(6)-carboxy-X-rhodamine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an anhydrous solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under mild conditions .

Industrial Production Methods: In an industrial setting, the production of 5(6)-ROX N-succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically obtained as a lyophilized powder, which is then packaged and stored under controlled conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: 5(6)-ROX N-succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it suitable for labeling proteins and other biomolecules .

Common Reagents and Conditions:

Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dimethylformamide (DMF), dichloromethane (DCM).

Major Products: The major product of the reaction between 5(6)-ROX N-succinimidyl ester and primary amines is the corresponding amide derivative, which retains the fluorescent properties of the parent dye .

Vergleich Mit ähnlichen Verbindungen

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester: Another fluorescent dye with similar properties and applications.

5(6)-Carboxyfluorescein N-succinimidyl ester: A green fluorescent dye used for similar purposes, with excitation and emission wavelengths different from those of 5(6)-ROX N-succinimidyl ester.

NHS-Rhodamine: A derivative of rhodamine dye, used for labeling antibodies and proteins, with applications in fluorescence microscopy and flow cytometry.

Uniqueness: 5(6)-ROX N-succinimidyl ester is unique due to its specific excitation and emission wavelengths, which make it suitable for multiplexing with other fluorescent dyes. Its high reactivity and stability also contribute to its widespread use in various research fields .

Eigenschaften

CAS-Nummer |

114616-32-9 |

|---|---|

Molekularformel |

C74H66N6O14 |

Molekulargewicht |

1263.3 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate |

InChI |

InChI=1S/2C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-26-25(17-22)36(44)46-37(26)27-18-20-5-1-13-38-15-3-7-23(31(20)38)33(27)45-34-24-8-4-16-39-14-2-6-21(32(24)39)19-28(34)37;41-29-11-12-30(42)40(29)47-35(43)22-9-10-23-26(19-22)37(46-36(23)44)27-17-20-5-1-13-38-15-3-7-24(31(20)38)33(27)45-34-25-8-4-16-39-14-2-6-21(32(25)39)18-28(34)37/h2*9-10,17-19H,1-8,11-16H2 |

InChI-Schlüssel |

YEWCZAUCUAYJIO-UHFFFAOYSA-N |

SMILES |

CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |

Kanonische SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)

![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)

![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-](/img/new.no-structure.jpg)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)